

Application Notes and Protocols for DilC18(3) Crystal

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For Researchers, Scientists, and Drug Development Professionals

Introduction

DilC18(3), also known as Dil, is a lipophilic carbocyanine dye widely utilized for fluorescent labeling of cell membranes and neuronal tracing.[1][2][3] Its utility stems from its mechanism of inserting its two long C18 hydrocarbon chains into the lipid bilayer, leading to strong fluorescence and high photostability once incorporated.[1][4] This characteristic makes it an invaluable tool for long-term cell tracing in both in vitro and in vivo models, as it exhibits low cytotoxicity and stable labeling.[1][2] Dil is weakly fluorescent in aqueous environments and becomes intensely fluorescent upon binding to hydrophobic structures like cell membranes.[3]

This document provides detailed protocols for the application of DilC18(3) crystals in various research contexts, including cell culture staining and neuronal tracing.

Physicochemical and Spectroscopic Properties

A summary of the key quantitative data for DilC18(3) is presented in the table below for easy reference.

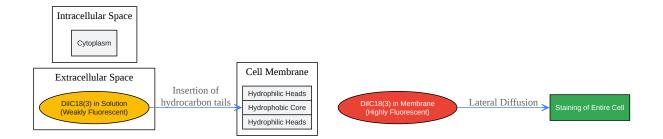


Property	Value	Reference
Full Chemical Name	1,1'-dioctadecyl-3,3,3',3'- tetramethylindocarbocyanine perchlorate	[1]
Molecular Formula	C59H97CIN2O4	[1][2]
Molecular Weight	933.88 g/mol	[1][2]
CAS Number	41085-99-8	[1][2]
Appearance	Dark red/deep red solid	[1][6]
Excitation Maximum (λex)	549 nm (in Methanol)	[1][6]
Emission Maximum (λem)	565 nm (in Methanol)	[1][6]
Molar Extinction Coefficient (ϵ)	148,000 cm ⁻¹ M ⁻¹	[1]
Solubility	Soluble in DMF, DMSO, and ethanol (1-5 mM with heating)	[1][3]
Storage	Store at 4°C, protect from light	[1]

Mechanism of Action: Membrane Staining

DilC18(3) is a lipophilic molecule that readily inserts itself into the plasma membrane of cells. The two long octadecyl (C18) hydrocarbon tails anchor the dye within the hydrophobic core of the lipid bilayer, while the fluorophore resides at the membrane-water interface.[1][4][7] Once incorporated, the dye can diffuse laterally within the membrane, leading to staining of the entire cell.[3][5] This lateral diffusion is a key aspect of its application in neuronal tracing.





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Mechanism of DilC18(3) cell membrane staining.

Experimental Protocols Preparation of DilC18(3) Stock Solution

Materials:

- DilC18(3) crystal
- Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Ethanol
- Microcentrifuge tubes
- Vortexer
- Sonicator (optional)

- Prepare a stock solution of DilC18(3) at a concentration of 1-5 mM in DMF, DMSO, or ethanol.[3] DMF is often preferred for DiO, a related dye, and can be a good choice for Dil.[8]
- To facilitate dissolution, warming the solution and vortexing or sonicating may be necessary.
 [9][10]



- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C, protected from light. The solution is stable for at least six months under these conditions.[3]

Staining of Adherent Cells in Culture

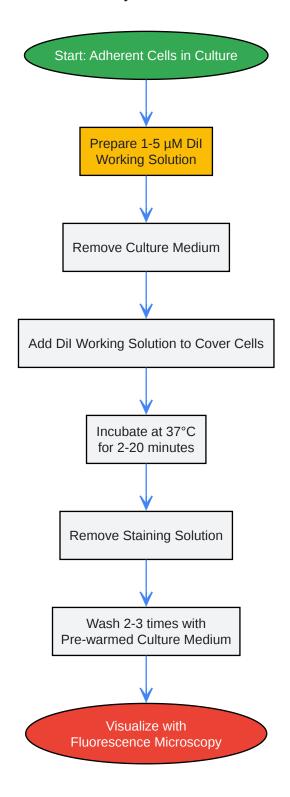
Materials:

- Adherent cells cultured on sterile coverslips or in culture dishes
- · Complete culture medium
- Serum-free medium or Phosphate-Buffered Saline (PBS)
- DilC18(3) stock solution
- Incubator (37°C)

- Culture adherent cells on sterile coverslips or in a suitable culture vessel until they reach the desired confluency.
- Prepare a working solution by diluting the DilC18(3) stock solution in serum-free medium or PBS to a final concentration of 1-5 μM.[11] The optimal concentration should be determined empirically for each cell type.
- Remove the culture medium from the cells.
- Add a sufficient volume of the DilC18(3) working solution to completely cover the cells. For example, use 100 μL for a coverslip.[3][11]
- Incubate the cells at 37°C for 2-20 minutes.[11] Incubation can also be performed at room temperature for 5-30 minutes.[3]
- Remove the staining solution.



- Wash the cells two to three times with pre-warmed complete culture medium. Each wash should be for 5-10 minutes to ensure removal of unbound dye.[11]
- The cells are now ready for visualization by fluorescence microscopy.



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Workflow for staining adherent cells with DiIC18(3).

Staining of Suspension Cells

Materials:

- Suspension cells
- Complete culture medium
- Serum-free medium or PBS
- DilC18(3) stock solution
- Centrifuge
- Incubator (37°C)

- Count the cells and pellet them by centrifugation at 1000 x g for 3-5 minutes at 4°C.[3]
- Discard the supernatant and wash the cells twice with PBS.
- Resuspend the cells to a density of 1 x 10⁶ cells/mL.[3][11]
- Prepare the DilC18(3) working solution as described for adherent cells.
- Add the working solution to the cell suspension.
- Incubate at 37°C for 2-20 minutes, or at room temperature for 5-30 minutes.[3][11]
- Pellet the cells by centrifugation at 400 x g for 3-4 minutes at 4°C.[3]
- Discard the supernatant and wash the cells twice with PBS.
- Resuspend the cells in serum-free medium or PBS for analysis.
- The cells are ready for analysis by fluorescence microscopy or flow cytometry.



Neuronal Tracing in Fixed Tissue

DilC18(3) is extensively used for both anterograde and retrograde neuronal tracing in fixed tissues.[1][12] The dye diffuses along the lipid membranes of neurons, allowing for the visualization of neuronal morphology.

Materials:

- Fixed tissue (typically with 4% paraformaldehyde)
- DilC18(3) crystals
- Fine forceps or a pulled glass micropipette
- Vibratome or cryostat for sectioning
- Mounting medium (glycerol-free)[8]

- Place a small crystal of DilC18(3) directly onto the area of interest in the fixed tissue using fine forceps or the tip of a pulled glass micropipette.[8]
- Store the tissue in 4% paraformaldehyde at room temperature or 37°C, protected from light, to allow the dye to diffuse.
- The diffusion rate is approximately 0.2-0.6 mm/day in fixed neurons, so incubation can take several days to weeks depending on the required tracing distance.[2] In living neurons, the rate is much faster, around 6 mm/day.[2][13]
- After sufficient diffusion, section the tissue using a vibratome or a cryostat.[12]
- Mount the sections on glass slides using an appropriate mounting medium. Avoid media containing glycerol as it can extract the dye.[8]
- Visualize the labeled neurons using fluorescence microscopy.



Note on Fixation: Post-staining fixation with paraformaldehyde is possible. However, permeabilization after staining is generally not recommended as detergents can disrupt the membrane and cause dye loss.[2][13]

Applications and Considerations

Application	Description	Key Considerations
Neuronal Tracing	Anterograde and retrograde tracing of neuronal pathways in both live and fixed tissue.[1]	Diffusion is slow in fixed tissue (0.2-0.6 mm/day).[2] "Delayed fixation" methods may accelerate diffusion.[14]
Long-Term Cell Tracing	Tracking the migration and fate of cells in culture or in living organisms due to its low toxicity and stable labeling.[1]	Ensure complete removal of unbound dye to prevent labeling of non-target cells.
Membrane Dynamics (FRAP)	Measuring lipid diffusion in membranes using Fluorescence Recovery After Photobleaching.[2][8]	Dil is photostable, which is advantageous for imaging, but requires sufficient laser power for effective photobleaching.
Cell Fusion and Adhesion	Detecting cell-cell fusion by observing the mixing of Dil with another membrane dye (e.g., DiO) in fused cells.[2][8][13]	Use spectrally distinct dyes for clear differentiation of labeled populations.
Lipoprotein Labeling	Staining lipoproteins for studies of their metabolism and cellular uptake.[2][3]	The lipophilic nature of Dil allows for efficient incorporation into lipoprotein particles.

Troubleshooting

 Weak Signal: Increase the concentration of the Dil working solution, extend the incubation time, or check the fluorescence microscope filter sets for compatibility with Dil's excitation and emission spectra.



- High Background: Ensure thorough washing to remove all unbound dye. Prepare fresh working solutions as the dye can precipitate out of aqueous solutions over time.
- Cell Toxicity: Although generally low, some cell types may be sensitive. Reduce the dye concentration or incubation time.
- Photobleaching: While photostable, prolonged exposure to high-intensity light can cause photobleaching. Use neutral density filters, reduce laser power, or use an anti-fade mounting medium. Prolonged laser illumination can also alter the emission spectrum of Dil.[15]
- No Staining in Fixed Tissue: Ensure the tissue has not been stored in fixative for an
 excessively long period (though tracing in archival tissue is possible).[14] Avoid
 permeabilizing agents.

By following these detailed protocols and considering the specific requirements of your experimental setup, DilC18(3) can be a powerful tool for a wide range of applications in cellular and neurobiological research.

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